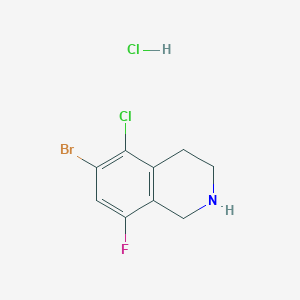
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2503203-55-0 . It has a molecular weight of 300.98 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is 6-bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride . The InChI Code is 1S/C9H8BrClFN.ClH/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11;/h3,13H,1-2,4H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 300.98 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications
Synthesis and Chemical Properties
Spiropyrans and Spirooxazines : Research highlights the synthesis of photochromic compounds through the Duff formylation of halogenated quinolines, which could be related to the synthesis of derivatives of "6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride" for photochromic applications (Voloshin et al., 2008).
Aromatic Halogenation and Bromination : The study on halogenation and bromination of methylquinolines suggests methods that could be applied to modify "6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride" for the synthesis of novel organic compounds (Tochilkin et al., 1983).
Crystal Structure and Molecular Conformation
Molecular Conformation : A comparative study on the conformational features of halogenated tetrahydroisoquinolines indicates how halogen atoms influence molecular packing and interactions, which could inform the design of materials or drugs based on halogenated isoquinolines (Choudhury et al., 2003).
Bioorganic Chemistry and Medicinal Chemistry
Synthesis of Quinolinediones : The oxidation and halogenation of quinolines to produce quinolinediones, as described in the study, could serve as a reference for functionalizing "6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride" in drug synthesis or material science applications (Laschober & Stadlbauer, 1990).
In Vitro Cytotoxic Studies : Research on the cytotoxicity of halogenated quinoline derivatives and their metal complexes against cancer cell lines highlights the potential for developing novel anticancer agents based on the structural motifs present in "6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride" (Kotian et al., 2021).
Organic Synthesis and Drug Discovery
Metal-Free Arylation and Fluorination : A novel approach to the arylation and fluorination of diazo compounds in isoquinoline synthesis suggests methods that could potentially be applied to the functionalization of "6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride" for medicinal chemistry applications (Golushko et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFN.ClH/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11;/h3,13H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJXIAQVLJNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2F)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
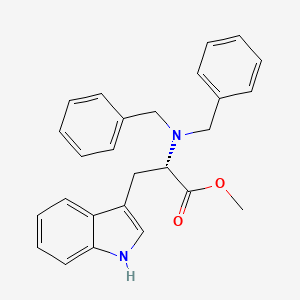
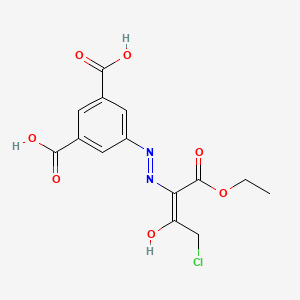

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2715504.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)
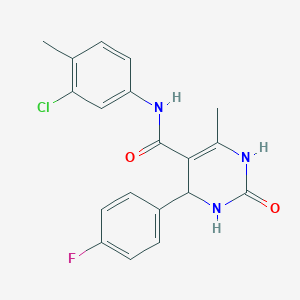


![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)
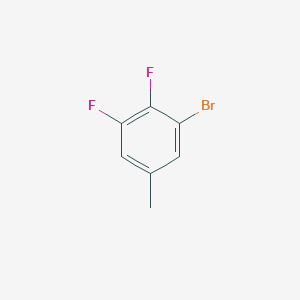
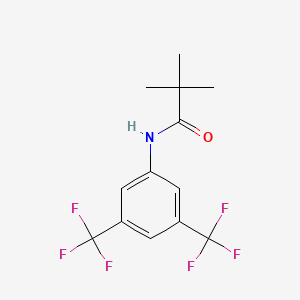
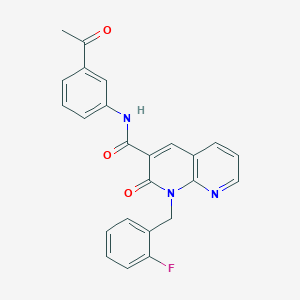
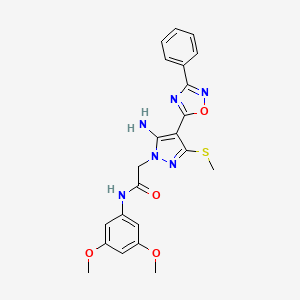
![[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2715519.png)
